

HFC-236fa as a Refrigerant in Low-Pressure Chillers: Application Notes and Protocols

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Compound of Interest

Compound Name: 1,1,1,3,3,3-Hexafluoropropane

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This document provides detailed application notes and experimental protocols for the use of **1,1,1,3,3,3-hexafluoropropane** (HFC-236fa) as a refrigerant in low-pressure chiller systems. HFC-236fa has been identified as a replacement for older refrigerants, such as R-114, in specialized applications like military marine chillers and other low-pressure centrifugal systems. [1][2][3] Its properties and performance characteristics make it a subject of interest for ensuring the reliability and efficiency of cooling systems critical to research and development processes.

Properties of HFC-236fa

HFC-236fa is a non-flammable, colorless gas with low toxicity.[1][2] It possesses a zero Ozone Depletion Potential (ODP), making it an environmentally preferable alternative to chlorofluorocarbon (CFC) and hydrochlorofluorocarbon (HCFC) refrigerants.[1][2] However, it is important to note its Global Warming Potential (GWP) when considering its overall environmental impact.

Physical and Thermodynamic Properties

A summary of the key physical and thermodynamic properties of HFC-236fa is presented in the tables below. This data is crucial for modeling and designing chiller systems that utilize this refrigerant.

Table 1: General and Physical Properties of HFC-236fa

Property	Value
Chemical Formula	C ₃ H ₂ F ₆
Molecular Weight	152.04 g/mol [2][4]
Boiling Point (at 1 atm)	-1.4 °C (29.4 °F)[2][5][6]
Freezing Point	-93.6 °C[5]
Critical Temperature	124.92 °C[4]
Critical Pressure	3200 kPa[4]
Critical Density	551.3 kg/m ³ [4]
Liquid Density (at 25 °C)	1371 kg/m ³ [5]
Vapor Pressure (at 25 °C)	249 kPa[5]
Odor	Odorless[7]

Table 2: Environmental and Safety Data for HFC-236fa

Property	Value
Ozone Depletion Potential (ODP)	0[1][2]
Global Warming Potential (GWP), 100-yr	9,810
ASHRAE Safety Group Classification	A1
Flammability	Non-flammable[1][2]
Occupational Exposure Limit (AEL)	1,000 ppm (8 or 12-hour TWA)[2]

Application in Low-Pressure Chillers

HFC-236fa is primarily used as a refrigerant in low-pressure centrifugal chillers.[1][2] These systems are often found in applications where large cooling capacities are required, and operational pressures below atmospheric pressure in the evaporator are acceptable. Its properties make it a suitable retrofit option for older systems that used R-114.[2][3]

System Performance and Considerations

When retrofitting or designing a low-pressure chiller with HFC-236fa, several factors must be considered:

- **Lubricant Compatibility:** HFC-236fa has poor miscibility with traditional mineral oils and alkylbenzene lubricants.[1] Polyolester (POE) lubricants are generally recommended for use with HFC refrigerants.[3][8] Compatibility and miscibility with the chosen lubricant must be verified to ensure proper compressor lubrication and oil return.
- **Material Compatibility:** While generally compatible with most metals used in refrigeration systems, the compatibility of HFC-236fa with various elastomers and plastics should be confirmed.[2] Some materials may experience swelling or degradation upon exposure.
- **Operating Pressures:** The operating pressures of an HFC-236fa system will differ from those of an R-114 system. This may require adjustments to system controls, safety devices, and compressor components to ensure optimal and safe operation.
- **Energy Efficiency:** The coefficient of performance (COP) of a chiller operating with HFC-236fa should be evaluated to determine its energy efficiency compared to the original refrigerant or other alternatives.

Experimental Protocols

The following protocols are designed to provide a standardized framework for evaluating the performance and compatibility of HFC-236fa in a laboratory setting. These protocols are based on established industry standards and can be adapted to specific research needs.

Protocol for Chiller Performance Testing

Objective: To determine the cooling capacity, power consumption, and coefficient of performance (COP) of a low-pressure chiller system operating with HFC-236fa.

Methodology: This protocol is adapted from ASHRAE Standard 30, "Method of Testing Liquid Chillers."

Apparatus:

- A fully instrumented low-pressure centrifugal chiller test stand.
- Precision temperature sensors (e.g., platinum resistance thermometers - PRTs) for measuring water and refrigerant temperatures.
- Pressure transducers for measuring refrigerant pressures at various points in the cycle.
- Flow meters for measuring the flow rates of chilled water, condenser water, and refrigerant.
- A power analyzer to measure the power consumption of the compressor motor.
- Data acquisition system to record all measurements.

Procedure:

- System Preparation:
 - Evacuate the chiller system to remove non-condensable gases.
 - Charge the system with the specified amount of HFC-236fa and the appropriate POE lubricant.
 - Establish stable chilled water and condenser water flow rates and inlet temperatures.
- Test Conditions:
 - Set the chilled water leaving temperature to the desired setpoint.
 - Vary the condenser water entering temperature to simulate different operating conditions.
 - Conduct tests at various load conditions (e.g., 25%, 50%, 75%, 100% of full load).
- Data Collection:
 - Once the system reaches a steady state for each test condition, record the following data for a minimum of 15 minutes:
 - Entering and leaving chilled water temperatures.

- Chilled water flow rate.
 - Entering and leaving condenser water temperatures.
 - Condenser water flow rate.
 - Refrigerant temperatures and pressures at the compressor inlet and outlet, and at the evaporator and condenser inlets and outlets.
 - Compressor power consumption.
- Calculations:
 - Cooling Capacity (Q_{evap}): $Q_{\text{evap}} = m_{\text{chw}} * c_{p_{\text{chw}}} * (T_{\text{chw_in}} - T_{\text{chw_out}})$
where:
 - m_{chw} is the mass flow rate of the chilled water.
 - $c_{p_{\text{chw}}}$ is the specific heat of the chilled water.
 - $T_{\text{chw_in}}$ and $T_{\text{chw_out}}$ are the entering and leaving chilled water temperatures.
 - Compressor Power (W_{comp}): Measured directly by the power analyzer.
 - Coefficient of Performance (COP): $\text{COP} = Q_{\text{evap}} / W_{\text{comp}}$

Table 3: Sample Data Table for Chiller Performance Test

Test Point	Load (%)	Chilled Water Flow (kg/s)	Chilled Water In (°C)	Chilled Water Out (°C)	Condenser Water In (°C)	Cooling Capacity (kW)	Compressor Power (kW)	COP
1	100							
2	75							
3	50							
4	25							

Protocol for Material Compatibility Testing

Objective: To evaluate the compatibility of various elastomers and plastics with HFC-236fa and a POE lubricant.

Methodology: This protocol is based on the sealed-tube method described in ASHRAE Standard 97, "Sealed Glass Tube Method to Test the Chemical Stability of Material for Use Within Refrigerant Systems."

Apparatus:

- Heavy-walled glass tubes.
- Vacuum pump and manifold for evacuating and charging the tubes.
- Precision balance.
- Micrometer or calipers for dimensional measurements.
- Hardness tester (durometer).
- Constant temperature oven.

Procedure:

- Sample Preparation:
 - Cut samples of the elastomers and plastics to be tested into standard sizes.
 - Measure and record the initial weight, dimensions, and hardness of each sample.
- Tube Preparation and Charging:
 - Place one sample of each material into a separate glass tube along with a small amount of the POE lubricant.
 - Evacuate the tubes to remove air and moisture.
 - Charge the tubes with a predetermined amount of HFC-236fa.

- Seal the tubes using a torch.
- Aging:
 - Place the sealed tubes in a constant temperature oven at a temperature representative of the chiller's operating conditions (e.g., 80°C) for a specified duration (e.g., 14 days).
- Post-Aging Analysis:
 - After the aging period, carefully open the tubes and retrieve the material samples.
 - Visually inspect the samples for any changes in appearance (e.g., cracking, crazing, discoloration).
 - Measure and record the final weight, dimensions, and hardness of each sample.
- Evaluation:
 - Calculate the percentage change in weight, volume, and hardness for each material.
 - Compare the results to acceptable limits for material compatibility. Generally, a significant change in any of these properties indicates incompatibility.

Table 4: Sample Data Table for Material Compatibility Test

Material	Initial Weight (g)	Final Weight (g)	% Weight Change	Initial Volume (cm ³)	Final Volume (cm ³)	% Volume Change	Initial Hardness (Shore A)	Final Hardness (Shore A)	% Hardness Change	Visual Observations
Elastomer A										
Elastomer B										
Plastic C										
Plastic D										

Protocol for Lubricant Miscibility Testing

Objective: To determine the miscibility of HFC-236fa with a POE lubricant over a range of temperatures and concentrations.

Methodology: This protocol is adapted from ANSI/ASHRAE Standard 218, "Method of Test for Lubricant and Refrigerant Miscibility Determination."

Apparatus:

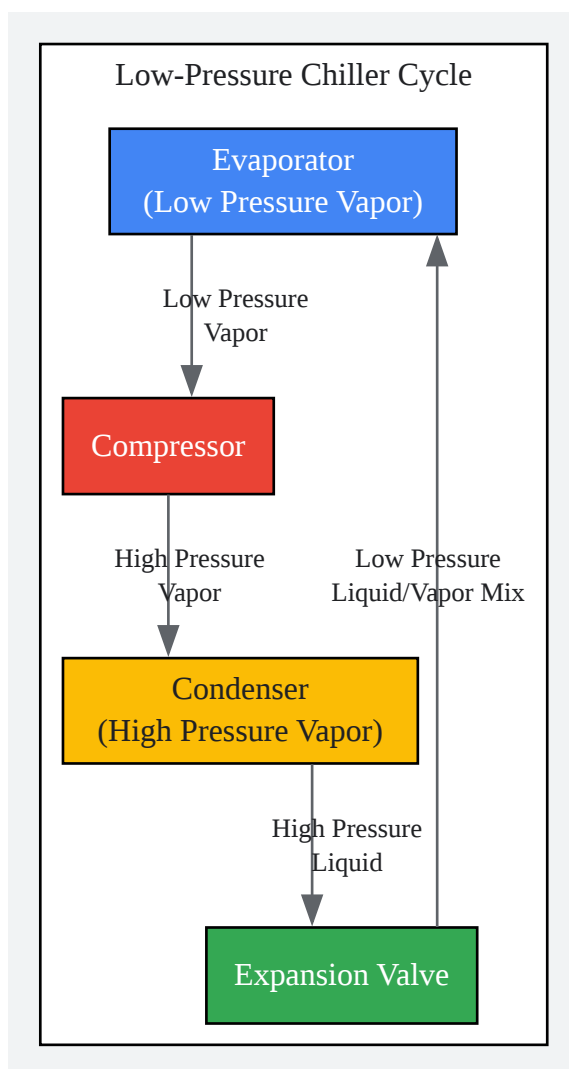
- High-pressure, borosilicate glass test cell with a magnetic stirrer.
- Constant temperature bath with a viewing window.
- Precision temperature controller and sensor.
- Charging manifold for accurately adding refrigerant and lubricant to the test cell.

Procedure:

- Test Cell Preparation:
 - Thoroughly clean and dry the test cell.
 - Evacuate the cell to remove any residual air or moisture.
- Charging:
 - Introduce a known mass of the POE lubricant into the test cell.
 - Add a specific mass of HFC-236fa to achieve the desired lubricant concentration (e.g., 10%, 20%, 50%, 80% lubricant by weight).
- Observation:
 - Place the charged test cell in the constant temperature bath.
 - Slowly decrease the temperature of the bath while continuously stirring the mixture.
 - Observe the mixture for the first sign of immiscibility, which is typically the formation of a haze or distinct liquid layers. The temperature at which this occurs is the critical solution temperature (CST) for that concentration.
 - Repeat the process for a range of lubricant concentrations.
- Data Plotting:
 - Plot the observed CSTs as a function of lubricant concentration to create a miscibility curve. The area above the curve represents the region of miscibility, while the area below represents immiscibility.

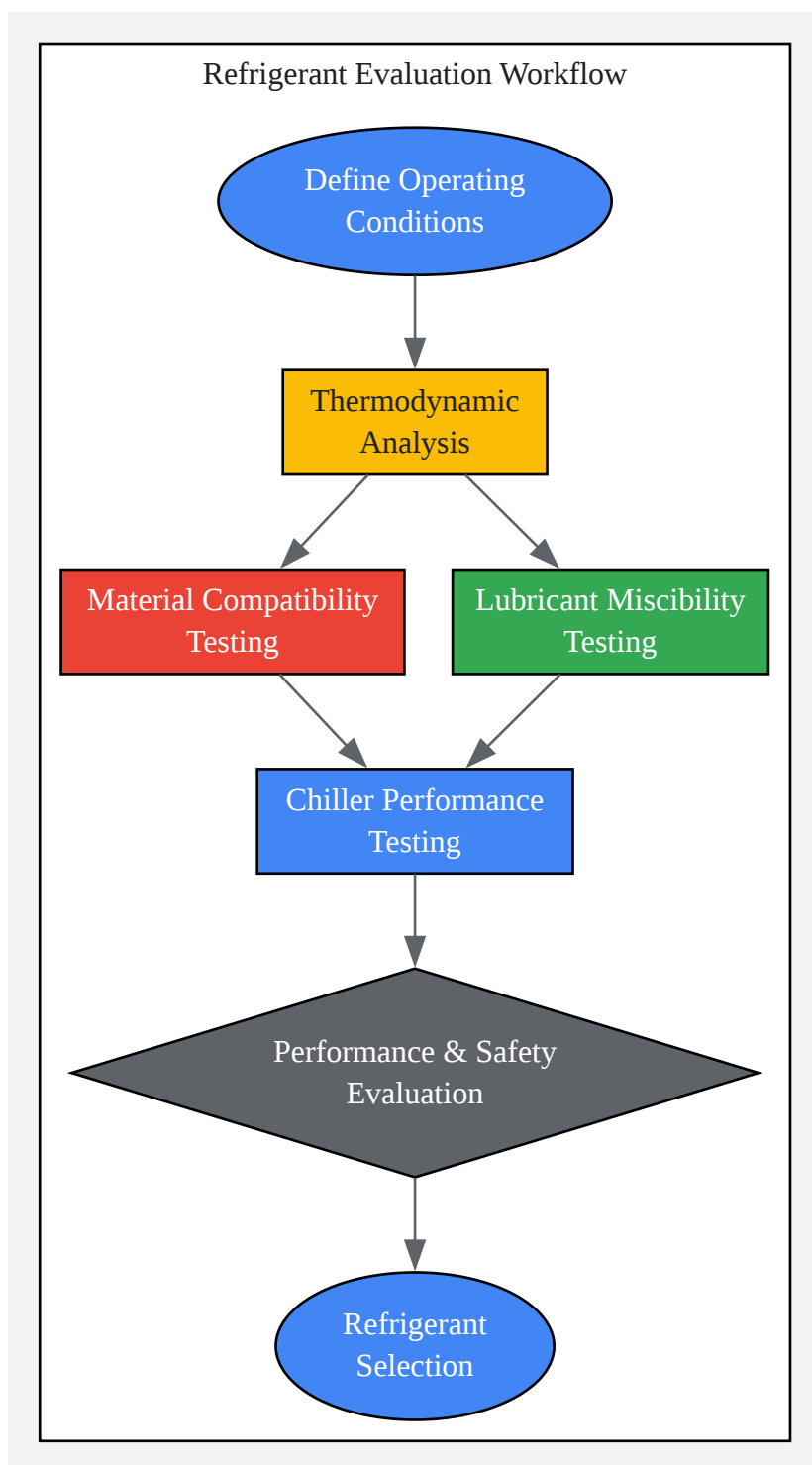
Visualizations

The following diagrams illustrate key concepts related to the use of HFC-236fa in low-pressure chillers.



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Caption: Thermodynamic cycle of a low-pressure chiller.



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Caption: Workflow for evaluating HFC-236fa as a refrigerant.

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